

Ethyl 1H-Pyrazole-4-carboxylate: A Technical Guide to Unlocking Research Potential

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Compound of Interest

Compound Name: ethyl 1H-pyrazole-4-carboxylate

Cat. No.: B133763

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique structural features and synthetic accessibility make it a valuable scaffold for the development of novel compounds with a wide range of biological activities and material properties.[3][4] This technical guide provides an in-depth overview of potential research areas for **ethyl 1H-pyrazole-4-carboxylate**, complete with experimental protocols, quantitative data, and visualizations to facilitate further investigation.

Core Chemical and Physical Properties

Ethyl 1H-pyrazole-4-carboxylate is a white to off-white solid with a melting point of 77-80 °C. [1] Its molecular formula is C₆H₈N₂O₂, and it has a molecular weight of 140.14 g/mol .[5]

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[5]
Molecular Weight	140.14 g/mol	[5]
Melting Point	77 - 80 °C	[1]
Appearance	White to off-white solid	[1]
CAS Number	37622-90-5	[5]

Synthesis of Ethyl 1H-Pyrazole-4-carboxylate

Several methods have been reported for the synthesis of **ethyl 1H-pyrazole-4-carboxylate**. A common and effective approach involves the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine.[6]

Experimental Protocol: Synthesis from Ethyl 2-formyl-3-oxopropanoate[6]

Materials:

- Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde)
- Hydrazine
- Ethanol
- Dichloromethane
- Ethyl acetate
- Silica gel

Procedure:

- Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate dissolved in 150 mL of ethanol.
- Stir the reaction mixture at room temperature for 17 hours.
- Remove the ethanol by vacuum distillation.
- Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate.
- Collect the fractions containing the product and concentrate to obtain **ethyl 1H-pyrazole-4-carboxylate** as yellow crystals.

Yield: 19.4 g (72.4%)

A one-pot, three-component reaction has also been developed for the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives using a magnetic ionic liquid as a recyclable catalyst.[7] This method offers advantages such as being environmentally friendly, having a high yield, and ease of operation.[7]

Potential Research Areas and Applications

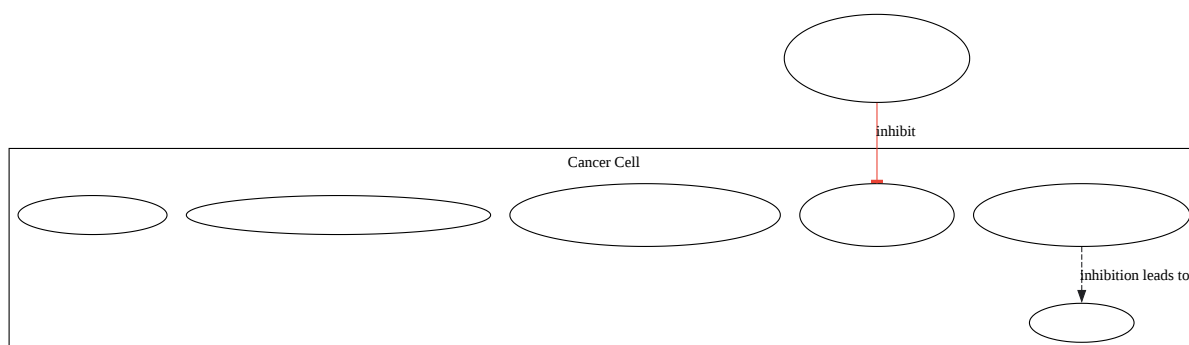
The pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs. [8][9] **Ethyl 1H-pyrazole-4-carboxylate** serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules.

Medicinal Chemistry

The pyrazole nucleus is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[4][10][11]

a) Kinase Inhibitors for Oncology:

Derivatives of **ethyl 1H-pyrazole-4-carboxylate** have shown promise as inhibitors of various kinases implicated in cancer progression, such as Aurora kinases A and B.[12] The development of selective kinase inhibitors is a major focus in targeted cancer therapy.



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b) Anti-inflammatory Agents:

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[13] Research is ongoing to develop novel pyrazole-based compounds with improved efficacy and safety profiles, targeting enzymes like cyclooxygenase (COX).[13]

c) Antimicrobial Agents:

The pyrazole-4-carboxamide scaffold has been extensively investigated for its antibacterial and antifungal properties.[6][14][15] Structure-activity relationship (SAR) studies can guide the synthesis of more potent antimicrobial agents.

d) Neurodegenerative Diseases:

Recent studies have explored the potential of pyrazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[4][16] These

compounds can act on various targets, including enzymes and receptors involved in the pathology of these diseases.[4]

Agrochemicals

Ethyl 1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of modern fungicides and herbicides.[1][2][13]

a) Fungicides:

Pyrazole carboxamides are a significant class of fungicides that act by inhibiting succinate dehydrogenase (SDH) in the fungal respiratory chain.[13]

b) Herbicides:

Derivatives of pyrazole-4-carboxylic acid have been patented as potent herbicides, offering new solutions for weed management in agriculture.[3]

Materials Science

The incorporation of **ethyl 1H-pyrazole-4-carboxylate** into polymers and coatings can enhance their thermal stability, durability, and other material properties.[1][2] This opens up avenues for the development of advanced materials with tailored functionalities.

Experimental Protocols for Derivatization and Biological Evaluation

The versatility of **ethyl 1H-pyrazole-4-carboxylate** allows for a wide range of chemical modifications. N-alkylation is a common strategy to introduce structural diversity and modulate biological activity.

Experimental Protocol: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate[17]

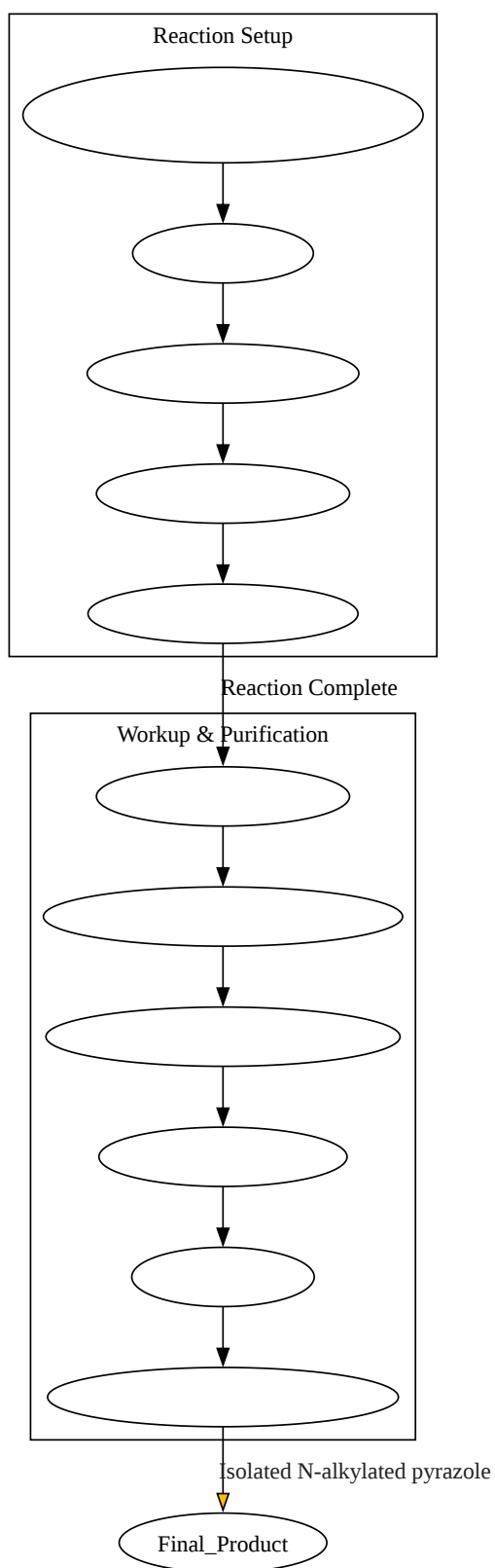
Materials:

- **Ethyl 1H-pyrazole-4-carboxylate**

- Alkyl halide (e.g., methyl iodide, benzyl bromide)
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide - DMF)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of **ethyl 1H-pyrazole-4-carboxylate** (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide (1.1 eq) dropwise to the suspension.
- Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the N-alkylated pyrazole.



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Biological Evaluation

The biological activity of newly synthesized pyrazole derivatives can be assessed using a variety of in vitro and in vivo assays.

Antimicrobial Activity: The antimicrobial potential of pyrazole-4-carboxamide derivatives can be evaluated against a panel of Gram-positive and Gram-negative bacteria and fungal strains using standard microdilution methods to determine the minimum inhibitory concentration (MIC).
[5][6]

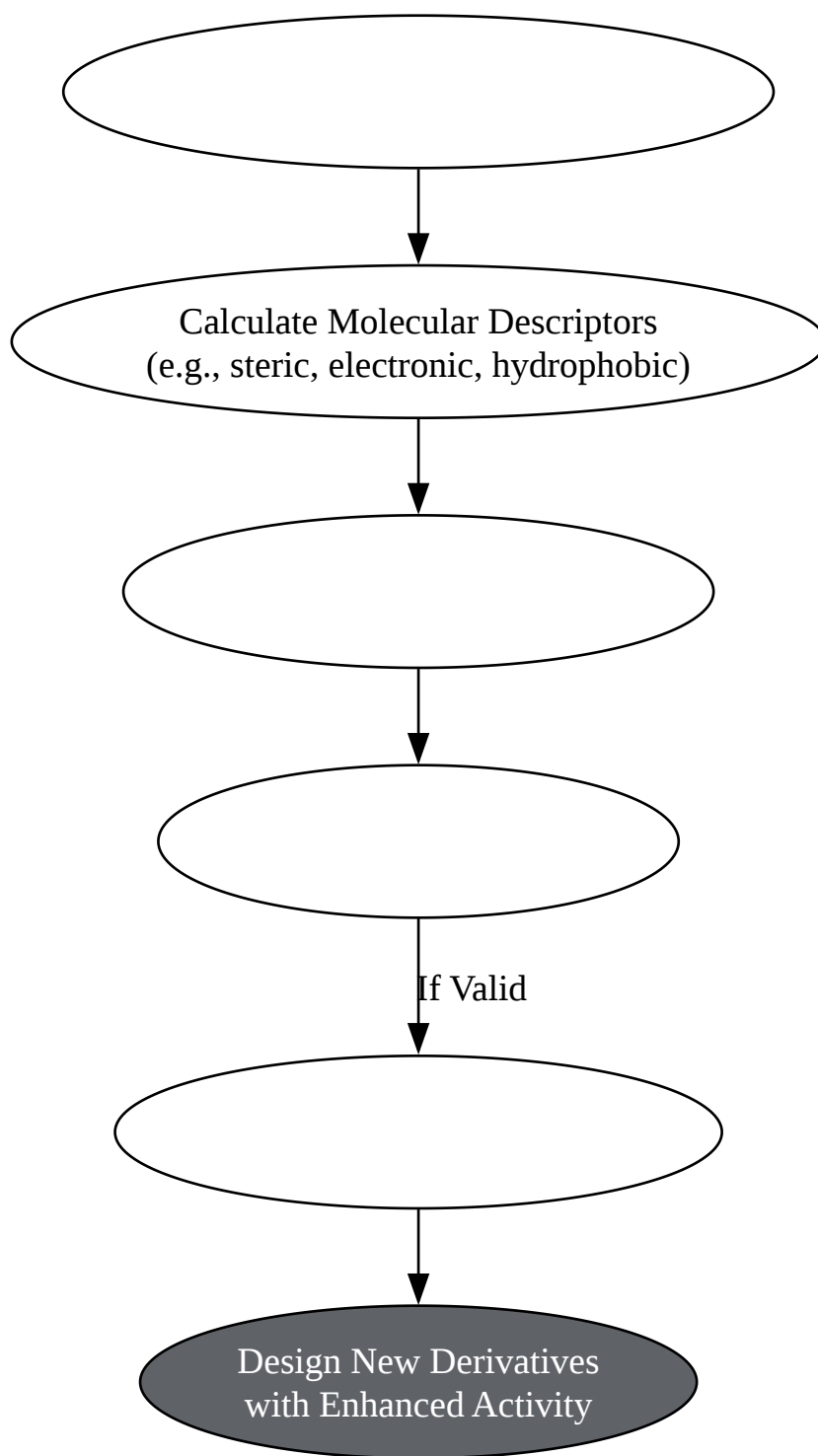
Compound	<i>S. aureus</i> (MIC, µg/mL)	<i>E. coli</i> (MIC, µg/mL)	<i>C. albicans</i> (MIC, µg/mL)	Reference
Derivative 6a	-	-	-	[5]
Derivative 6f	-	-	-	[5]
Derivative 6g	-	-	-	[5]
Data not available in the provided search results.				

Kinase Inhibitory Activity: The inhibitory potency of pyrazole derivatives against specific kinases can be determined using enzymatic assays. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter.
[12]

Compound	Aurora A IC ₅₀ (nM)	Aurora B IC ₅₀ (nM)	Reference
Derivative 6k	16.3	20.2	[12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity.[17][18] These models can be used to predict the activity of new compounds and to guide the design of more potent molecules.[17]



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Conclusion and Future Outlook

Ethyl 1H-pyrazole-4-carboxylate is a highly valuable and versatile scaffold with immense potential for future research and development. The exploration of novel derivatives in the areas

of targeted cancer therapy, neurodegenerative diseases, and advanced agrochemicals is particularly promising. Furthermore, the application of this building block in materials science for the creation of functional polymers and coatings represents an exciting and underexplored frontier. The synthetic accessibility and the rich chemical space that can be explored from this starting material ensure its continued importance in various scientific disciplines.

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